Cas no 2138147-83-6 (2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide)
![2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide structure](https://ja.kuujia.com/scimg/cas/2138147-83-6x500.png)
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide 化学的及び物理的性質
名前と識別子
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- 2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide
- EN300-715460
- 2138147-83-6
-
- インチ: 1S/C14H28N2O2/c1-5-6-14(9-15-7-8-18-14)10-16-13(17)12(4)11(2)3/h11-12,15H,5-10H2,1-4H3,(H,16,17)
- InChIKey: WZHJXMRBAJKJDQ-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1(CNC(C(C)C(C)C)=O)CCC
計算された属性
- せいみつぶんしりょう: 256.215078140g/mol
- どういたいしつりょう: 256.215078140g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715460-0.05g |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide |
2138147-83-6 | 95.0% | 0.05g |
$1056.0 | 2025-03-12 | |
Enamine | EN300-715460-0.1g |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide |
2138147-83-6 | 95.0% | 0.1g |
$1106.0 | 2025-03-12 | |
Enamine | EN300-715460-1.0g |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide |
2138147-83-6 | 95.0% | 1.0g |
$1256.0 | 2025-03-12 | |
Enamine | EN300-715460-5.0g |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide |
2138147-83-6 | 95.0% | 5.0g |
$3645.0 | 2025-03-12 | |
Enamine | EN300-715460-0.5g |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide |
2138147-83-6 | 95.0% | 0.5g |
$1207.0 | 2025-03-12 | |
Enamine | EN300-715460-10.0g |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide |
2138147-83-6 | 95.0% | 10.0g |
$5405.0 | 2025-03-12 | |
Enamine | EN300-715460-2.5g |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide |
2138147-83-6 | 95.0% | 2.5g |
$2464.0 | 2025-03-12 | |
Enamine | EN300-715460-0.25g |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide |
2138147-83-6 | 95.0% | 0.25g |
$1156.0 | 2025-03-12 |
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamideに関する追加情報
Comprehensive Overview of 2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide (CAS No. 2138147-83-6)
2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide, with the CAS number 2138147-83-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a morpholine ring and a butanamide backbone, making it a versatile intermediate for drug discovery and material science applications. Its structural complexity and functional groups contribute to its potential in modulating biological pathways, particularly in central nervous system (CNS) targeting and enzyme inhibition studies.
The growing interest in 2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide is driven by its relevance to modern therapeutic development. Researchers are exploring its role in addressing neurodegenerative diseases, such as Alzheimer's and Parkinson's, where morpholine derivatives have shown promise. Additionally, its amide linkage and alkyl substitutions enhance metabolic stability, a critical factor in drug design. Recent publications highlight its potential as a scaffold for G-protein-coupled receptor (GPCR) modulators, aligning with trends in precision medicine.
From a synthetic chemistry perspective, the CAS 2138147-83-6 compound exemplifies advancements in green chemistry and atom economy. Laboratories are optimizing routes to synthesize this molecule using catalytic methods, reducing waste and energy consumption. This aligns with the global push for sustainable pharmaceutical manufacturing, a topic frequently searched in academic and industrial forums. The compound's chiral centers also make it a candidate for asymmetric synthesis studies, a hot topic in organic chemistry.
In agrochemical applications, 2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide derivatives are being investigated for their pesticidal properties. The morpholine moiety may interact with fungal cytochrome P450 enzymes, offering a novel mode of action against resistant pathogens. This addresses the urgent need for new crop protection agents, as highlighted by searches on "next-generation fungicides" and "sustainable agriculture solutions."
Analytical characterization of CAS 2138147-83-6 involves advanced techniques like LC-MS and NMR spectroscopy, which are frequently discussed in analytical chemistry communities. The compound's logP value and hydrogen bonding capacity are critical parameters for bioavailability predictions, connecting to popular queries about "ADME properties in drug discovery." These features position it as a valuable tool for medicinal chemists optimizing lead compounds.
Market trends indicate rising demand for high-purity 2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide, particularly from contract research organizations (CROs). Suppliers emphasizing cGMP compliance and batch-to-batch consistency are dominating search engine results, reflecting industry priorities. The compound's patent landscape is another area of interest, with researchers examining its claims in recent filings related to kinase inhibitors.
Future directions for 2138147-83-6 research may explore its utility in proteolysis-targeting chimeras (PROTACs), a breakthrough technology in targeted protein degradation. This connects to trending searches about "protein degradation therapeutics." Additionally, computational studies using molecular docking simulations could further elucidate its binding modes, addressing common queries on "structure-activity relationship (SAR) analysis."
In conclusion, 2,3-dimethyl-N-[(2-propylmorpholin-2-yl)methyl]butanamide represents a multifaceted compound with cross-disciplinary applications. Its CAS registry number 2138147-83-6 serves as a gateway to extensive scientific literature, while its structural features continue to inspire innovation across pharmaceuticals, agriculture, and synthetic methodology. As research evolves, this compound will likely remain at the forefront of discussions about small molecule drug development and sustainable chemistry.
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